Neomycin F is a broad-spectrum antibiotic produced by the bacterium Streptomyces fradiae. It is predominantly effective against Gram-negative bacteria and is utilized in both human and veterinary medicine. Neomycin F belongs to the aminoglycoside class of antibiotics, which are characterized by their mechanism of inhibiting bacterial protein synthesis. This compound has been widely used in topical formulations and for treating infections, particularly in the gastrointestinal tract due to its poor absorption when administered orally.
Neomycin F is derived from the fermentation of Streptomyces fradiae, a soil-dwelling actinobacterium. The classification of neomycin falls under:
The production of neomycin F typically involves two main fermentation techniques: submerged fermentation (SmF) and solid-state fermentation (SSF).
The optimization of medium composition for neomycin production has been studied extensively. Key nutritional factors influencing production include ammonium chloride, sodium nitrate, L-histidine, and ammonium nitrate. Using response surface methodology, optimal concentrations for these nutrients were determined to maximize yield .
Neomycin F's molecular structure consists of several amino sugars linked by glycosidic bonds. The primary structure includes:
The structural configuration allows it to interact effectively with bacterial ribosomes, which is crucial for its function as an antibiotic.
Neomycin F undergoes various chemical reactions that can modify its structure or enhance its properties:
These reactions are significant for both analytical methods to quantify neomycin in pharmaceutical preparations and for developing new conjugates that enhance its binding affinity .
Neomycin F exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to the production of nonfunctional or toxic proteins. This mechanism is critical for its effectiveness against a wide range of bacterial pathogens.
Relevant analyses have confirmed these properties through various spectroscopic methods .
Neomycin F has several scientific and medical applications:
Neomycin F is a minor component within the neomycin antibiotic complex produced by Streptomyces fradiae. Structurally, it belongs to the 2-deoxystreptamine (2-DOS)-containing aminoglycoside family, characterized by a central 2-DOS ring linked to aminosugar moieties via glycosidic bonds. Unlike its more prevalent isomers (neomycin B and C), neomycin F features a distinct stereochemical arrangement at C5''' in the L-neosamine moiety, which critically influences its three-dimensional conformation and biological interactions [3] [9]. The molecule comprises four cyclic units: D-neosamine, 2-DOS, D-ribose, and L-neosamine, forming a pseudotetrasaccharide backbone. Key stereochemical attributes include:
Table 1: Stereochemical Features of Neomycin F
Position | Functional Group | Stereochemistry | Biological Role |
---|---|---|---|
C1' (2-DOS) | OH | S | Ribose attachment |
C5''' (L-neosamine) | NH₂ | R | rRNA binding |
C4'' (D-ribose) | OH | Equatorial | Glycosidic linkage |
C3 (2-DOS) | OH | Axial | Structural rigidity |
Neomycin F biosynthesis in S. fradiae initiates with the condensation of D-glucose-6-phosphate and UDP-N-acetylglucosamine to form 2-deoxy-scyllo-inosose (DOI), the precursor of 2-DOS. This step is catalyzed by the aminotransferase BtrS (Neo6), which aminates DOI to yield 2-deoxy-scyllo-inosamine [1] [4]. Subsequent modifications involve:
Neomycin F arises from enzymatic epimerization of neomycin C at C5''' by the radical S-adenosylmethionine (SAM) epimerase NeoN. This enzyme abstracts the C5''' hydrogen via a 5'-deoxyadenosyl radical, generating a substrate radical that undergoes stereoinversion (Fig. 1) [5].
Fig. 1: Biosynthetic Route to Neomycin F2-DOS → Neamine (Neo8) → Ribostamycin (Neo15) → Neomycin C (Neo11/Neo18) → Neomycin F (NeoN)
The neo gene cluster (∼25 kb) in S. fradiae encodes 15 enzymes governing neomycin F biosynthesis. Key genes include [1] [7] [8]:
Regulatory genes afsA-g and neoR positively control the cluster. AfsA-g encodes a γ-butyrolactone (GBL) synthase producing autoinducers that activate the transcriptional regulator AdpA. AdpA binds the neoR promoter, inducing expression of the aphA-neoGH operon (Fig. 2) [8]. NeoR, encoding an ATPase/tetratricopeptide repeat protein, further amplifies transcription of glycosyltransferases and epimerases.
Table 2: Key Enzymes in Neomycin F Biosynthesis
Enzyme | Gene | Function | Cofactors |
---|---|---|---|
Glucosaminyl-6'-oxidase | neo11 | Dehydrogenation at C6' | FAD |
6'-Oxoglucosaminyl:L-glutamate aminotransferase | neo18 | Transamination | PLP |
Radical SAM epimerase | neoN | C5''' epimerization | S-Adenosylmethionine |
Deacetylase | neo16 | GlcNAc deacetylation | Zn²⁺ |
Fig. 2: Regulatory Cascade for neo GenesAfsA-g → GBLs → AdpA → neoR → aphA-neoGH → Glycosyltransferases/Epimerases
Neomycin F exhibits structural and functional distinctions from other neomycins (Table 3) [3] [9] [10]:
Table 3: Comparative Features of Neomycin Isomers
Isomer | Structure | Sugar Moieties | Relative Potency |
---|---|---|---|
Neomycin A | Pseudodisaccharide | 2-DOS + D-neosamine | Low (biosynthetic intermediate) |
Neomycin B | Pseudotetrasaccharide | 2-DOS + D-ribose + D-neosamine B + L-neosamine B | High (reference standard) |
Neomycin C | Pseudotetrasaccharide | 2-DOS + D-ribose + D-neosamine B + D-neosamine C | Moderate (50–70% of B) |
Neomycin F | Pseudotetrasaccharide | 2-DOS + D-ribose + D-neosamine B + L-neosamine F | Undetermined (minor component) |
The C5''' epimerization in neomycin F alters its interaction with the bacterial 30S ribosomal A-site. Molecular dynamics simulations reveal that L-neosamine F stabilizes hydrogen bonds with G1491 and U1406 nucleotides in 16S rRNA, akin to neomycin B but distinct from neomycin C’s suboptimal binding [3] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7